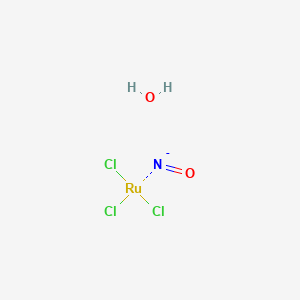
4-Chloro-2,6-difluoropyridine
Descripción general
Descripción
4-Chloro-2,6-difluoropyridine is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-difluoropyridine is C5H2ClF2N . The average mass is 149.526 Da and the monoisotopic mass is 148.984390 Da .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
4-Chloro-2,6-difluoropyridine has been employed in various synthesis processes and chemical reactions. For instance, it's used in the regioselective synthesis of pyridine derivatives. The compound's reactivity can be manipulated by introducing a trialkylsilyl group at specific positions, which allows selective halogen displacement during nucleophilic substitution reactions (Schlosser et al., 2005). Additionally, it's involved in the preparation of certain fluoroquinoline and difluoropyridine compounds through halogen exchange processes (Hamer et al., 2010).
2. Pharmaceutical and Pesticidal Applications
In the pharmaceutical and pesticide industries, derivatives of 4-Chloro-2,6-difluoropyridine serve as intermediates. For instance, it is a precursor in the synthesis of trifloxysulfuron, a potent herbicide (Zuo Hang-dong, 2010). Additionally, the compound's derivatives are explored for their potential in constructing new molecular structures due to their ability to undergo regiochemical flexibility and functionalization at various positions, offering valuable building blocks for pharmaceutical research (Bobbio et al., 2001).
3. Material Science and Conductivity Studies
4-Chloro-2,6-difluoropyridine has implications in material science, particularly in studying the crystal structure and conducting properties of molecular conductors. For instance, its derivatives are involved in forming organic conductors with specific supramolecular anionic layers, influencing the conductivity and structural phase transitions of these materials (Prokhorova et al., 2021).
Safety and Hazards
4-Chloro-2,6-difluoropyridine is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is recommended .
Direcciones Futuras
Fluoropyridines, including 4-Chloro-2,6-difluoropyridine, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products with improved physical, biological, and environmental properties . Additionally, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Therefore, the development of fluorinated chemicals, including fluoropyridines, is a field of ongoing research .
Mecanismo De Acción
Target of Action
4-Chloro-2,6-difluoropyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 4-Chloro-2,6-difluoropyridine might interact with its targets in a unique way due to the presence of fluorine atoms.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that 4-Chloro-2,6-difluoropyridine may have good bioavailability.
Result of Action
Given its use in the synthesis of biologically active compounds , it can be inferred that the compound likely has significant effects at the molecular and cellular level.
Propiedades
IUPAC Name |
4-chloro-2,6-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZPCWJQQHUYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)






![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)